1-(furan-2-ylmethyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
1-(Furan-2-ylmethyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a furan-2-ylmethyl substituent at position 1 and a 6-methylpyridin-2-yl group as the amide substituent. The pyrrolidine core, a five-membered lactam ring, provides conformational rigidity, while the furan and pyridine moieties contribute to electronic and steric properties critical for biological interactions.
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-11-4-2-6-14(17-11)18-16(21)12-8-15(20)19(9-12)10-13-5-3-7-22-13/h2-7,12H,8-10H2,1H3,(H,17,18,21) |
InChI Key |
BSGKGGWLXBIHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(furan-2-ylmethyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the furan and pyridine intermediates, followed by their coupling with the pyrrolidine derivative. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(furan-2-ylmethyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the furan, pyridine, or pyrrolidine rings are replaced by other groups. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(furan-2-ylmethyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Core Modifications
- Pyrrolidine vs. Pyridones often exhibit improved solubility but reduced metabolic stability compared to pyrrolidines .
- Substituent Effects: The 6-methylpyridin-2-yl group in the target compound may enhance binding to metalloenzymes (e.g., elastases) via coordination with the pyridine nitrogen, whereas the dibenzylimidazolidinone in increases steric bulk and lipophilicity, favoring hydrophobic binding pockets.
Pharmacological Potential
- Elastase Inhibition: Compounds with imidazolidinone-pyrrolidine hybrids (e.g., ) show sub-micromolar elastase inhibition, likely due to the lactam’s electrophilic carbonyl interacting with the enzyme’s active site. The target compound’s pyridine group may mimic this interaction.
- P2X7 Antagonism : The dichlorobenzyl-pyrrolidine analog highlights the role of halogenated aryl groups in modulating inflammatory responses, suggesting that the target’s methylpyridine substituent could be optimized for similar applications.
Physicochemical Properties
- Lipophilicity: The target compound’s logP is estimated to be lower than the dibenzylimidazolidinone derivative but higher than the pyridone analog , balancing membrane permeability and solubility.
Biological Activity
The compound 1-(furan-2-ylmethyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a derivative of pyrrolidine that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a furan ring, a pyridine moiety, and a pyrrolidine core, which are known to contribute to various biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. For instance, compounds with similar structures have shown promising activity against multidrug-resistant pathogens such as Staphylococcus aureus and Clostridioides difficile. In vitro assays demonstrated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to 128 µg/mL against resistant strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | S. aureus (USA300) | 64 | Effective |
| Compound B | A. baumannii | 128 | Moderate |
| Compound C | C. difficile | >128 | Ineffective |
Anticancer Activity
The anticancer properties of compounds similar to this compound have also been investigated. In studies involving human lung cancer cell lines (A549), certain derivatives exhibited cytotoxic effects, indicating their potential as anticancer agents. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity in Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | A549 | 15 | Apoptosis induction |
| Compound E | HCT116 | 20 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Resistance : A study focused on the antimicrobial resistance patterns among Gram-positive pathogens revealed that certain derivatives of pyrrolidine compounds showed enhanced activity against resistant strains, suggesting their potential role in developing new antibiotics .
- Anticancer Screening : Another study evaluated the anticancer effects of several pyrrolidine derivatives in vitro, demonstrating that some compounds significantly inhibited cell proliferation in various cancer cell lines, thus supporting further development for cancer therapeutics .
The biological activity of this compound and its analogs is thought to be influenced by their ability to interact with specific biological targets. For instance:
- Antimicrobial Mechanism : The compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
- Anticancer Mechanism : The anticancer effects are likely mediated through pathways that induce apoptosis or inhibit tumor growth by affecting signaling pathways related to cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
